Boc-D-2-thienylalanine, scientifically known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid, is a derivative of the amino acid alanine. This compound features a thienyl group attached to the alanine backbone, alongside a tert-butoxycarbonyl (Boc) protecting group on the amino group. The presence of the thienyl moiety imparts unique electronic and steric properties, making Boc-D-2-thienylalanine valuable in various biochemical applications, particularly in peptide synthesis .
Boc-D-2-thienylalanine (tert-Butyloxycarbonyl-D-2-thienylalanine) is a valuable building block used in peptide synthesis []. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-D-2-thienylalanine is a derivative of the natural amino acid L-alanine, where the amino group (NH2) is protected by a Boc (tert-butyloxycarbonyl) group []. This protecting group ensures the selective formation of the desired peptide bond during synthesis.
Boc-D-2-thienylalanine finds application in various scientific research fields due to the unique properties it imparts to peptides. Here are some specific examples:
The synthesis of Boc-D-2-thienylalanine typically involves the protection of the amino group of D-2-thienylalanine using di-tert-butyl dicarbonate (Boc2O). This reaction is conducted in an organic solvent like dichloromethane at room temperature, often in the presence of a base such as sodium hydroxide or triethylamine. Following this, purification is achieved through recrystallization or chromatography .
In industrial settings, similar synthetic routes are employed but scaled up using automated peptide synthesizers to ensure high yield and purity. Rigorous quality control measures are implemented to meet industry standards.
Boc-D-2-thienylalanine is predominantly used in:
While comprehensive interaction studies specifically focusing on Boc-D-2-thienylalanine are scarce, related compounds with similar structures have been investigated for their interactions with various receptors and enzymes. These studies suggest that the thienyl moiety may enhance binding affinity and specificity towards certain biological targets .
Several compounds share structural similarities with Boc-D-2-thienylalanine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Group | Unique Features |
|---|---|---|
| Boc-D-2-phenylalanine | Phenyl group | Lacks the unique electronic properties provided by the thienyl group. |
| Boc-D-2-tryptophan | Indole group | Contains an indole ring, affecting its aromatic properties and interactions. |
| Boc-D-2-histidine | Imidazole group | Features a basic side chain that can participate in metal ion coordination. |
Uniqueness: Boc-D-2-thienylalanine's distinct thienyl group allows for specific interactions with biological targets that are not achievable with other similar compounds. This uniqueness enhances its stability and reactivity in various
Boc-D-2-thienylalanine, systematically named (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid, is a synthetic amino acid derivative characterized by the presence of a five-membered aromatic thiophene ring containing sulfur. The compound bears the Chemical Abstracts Service registry number 78452-55-8 and exhibits a molecular formula of C₁₂H₁₇NO₄S with a molecular weight of 271.33 daltons. The "tert-butoxycarbonyl" designation indicates that the amino group is protected by a tert-butoxycarbonyl group, commonly referred to as the BOC group, which serves as an acid-labile protecting group used extensively in organic synthesis.
The structural architecture of Boc-D-2-thienylalanine incorporates several key features that contribute to its synthetic utility. The D-configuration denotes the specific stereochemistry at the alpha carbon, representing the R-absolute configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is particularly significant as it represents the non-natural enantiomer of the corresponding amino acid, providing access to peptide structures with altered biological properties. The thienyl moiety, positioned as a beta-substituent on the alanine backbone, imparts unique electronic characteristics due to the electron-rich nature of the thiophene ring system.
Table 1: Physical and Chemical Properties of Boc-D-2-thienylalanine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 78452-55-8 | |
| Molecular Formula | C₁₂H₁₇NO₄S | |
| Molecular Weight | 271.33 g/mol | |
| Storage Temperature | 0-5°C | |
| Purity (HPLC) | ≥98.0% | |
| Stereochemistry | (R)-configuration |
The compound's solubility characteristics reflect its dual nature, combining polar carboxylic acid and carbamate functionalities with the hydrophobic thiophene ring system. The tert-butoxycarbonyl protecting group enhances solubility in organic solvents while maintaining stability under basic conditions, making it particularly suitable for various synthetic transformations. The thiophene ring contributes to the compound's unique electronic properties, as sulfur-containing aromatic systems exhibit different electron distribution patterns compared to their carbon analogs.
The development of Boc-D-2-thienylalanine represents the convergence of two significant advances in organic chemistry: the introduction of the tert-butoxycarbonyl protecting group and the synthesis of thiophene-containing amino acids. The tert-butoxycarbonyl protecting group was first introduced in the late 1950s and rapidly found application in peptide synthesis, becoming one of the most commonly used protective groups for amines. This protecting group revolutionized amino acid chemistry by providing a method for temporarily masking the reactivity of amino groups while allowing other chemical transformations to proceed selectively.
The historical foundation for thienylalanine derivatives can be traced to early synthetic efforts in the 1930s and 1940s. Barger and Easson reported the synthesis of β-2-thienylalanine in 1938, establishing fundamental synthetic routes to this class of compounds. Subsequently, Dittmer, Herz, and Chambers published an improved synthesis of β-2-thienylalanine in 1946, further advancing the accessibility of these sulfur-containing amino acid analogs. These early investigations laid the groundwork for understanding the synthetic challenges and opportunities presented by thiophene-substituted amino acids.
The combination of thienylalanine scaffolds with tert-butoxycarbonyl protection emerged as synthetic methodologies matured in the latter half of the twentieth century. The development of solid-phase peptide synthesis techniques created a demand for amino acid building blocks that could withstand the repetitive protection and deprotection cycles required for automated peptide assembly. Boc-protected amino acids proved particularly valuable in this context due to their stability under basic conditions and clean removal under acidic conditions, producing gaseous byproducts that could be easily separated from the desired products.
Table 2: Historical Milestones in Thienylalanine and BOC Chemistry
| Year | Development | Researchers | Significance |
|---|---|---|---|
| 1938 | First synthesis of β-2-thienylalanine | Barger and Easson | Established synthetic access to thiophene amino acids |
| 1946 | Improved thienylalanine synthesis | Dittmer, Herz, and Chambers | Enhanced synthetic efficiency |
| Late 1950s | Introduction of BOC protecting group | Carpino and others | Revolutionized amine protection strategies |
| 1960s-1970s | BOC application in peptide synthesis | Multiple researchers | Enabled automated peptide synthesis |
In contemporary synthetic organic chemistry, Boc-D-2-thienylalanine serves multiple critical functions that extend far beyond its original conception as a protected amino acid building block. The compound has found extensive application in peptide synthesis, where it functions as a valuable building block for creating bioactive compounds intended for pharmaceutical applications. The unique structural features of the thiophene ring system allow for the development of peptides with enhanced biological activity compared to their natural amino acid counterparts.
Drug development represents another significant area where Boc-D-2-thienylalanine demonstrates considerable utility. The thiophene structure contributes to enhanced biological activity of drug candidates, making it particularly valuable in the design of new therapeutics, especially in oncology and neurology applications. The electron-rich nature of the thiophene ring can participate in various non-covalent interactions with biological targets, including π-π stacking interactions and hydrogen bonding through the sulfur atom. These interactions can lead to improved binding affinity and selectivity for specific protein targets.
Bioconjugation applications represent an emerging area where Boc-D-2-thienylalanine shows significant promise. The compound can be incorporated into bioconjugation processes designed to link drugs to targeting molecules, thereby improving the specificity and efficacy of treatments, particularly in targeted therapy approaches. The thiophene moiety provides a unique handle for further functionalization, allowing for the attachment of various molecular entities including fluorescent labels, targeting peptides, or drug payloads.
Table 3: Modern Applications of Boc-D-2-thienylalanine
Research in neuroscience has also benefited from the availability of Boc-D-2-thienylalanine, as the compound finds application in studies related to neurotransmitter systems. The ability of this compound to mimic natural amino acids while providing altered electronic properties makes it valuable for understanding the role of specific amino acids in neural signaling pathways. These investigations have potential implications for developing treatments for neurodegenerative diseases, where subtle modifications to natural signaling molecules can produce therapeutic effects.
Material science applications represent a frontier area where the unique properties of Boc-D-2-thienylalanine are being explored. The compound's electronic characteristics, derived from the thiophene ring system, make it suitable for developing novel materials with specific electronic or optical properties. These materials find applications in sensors and organic electronics, where the combination of amino acid backbone structure with thiophene electronics creates opportunities for developing biocompatible electronic devices. The ability to incorporate such compounds into larger molecular assemblies through standard peptide coupling chemistry provides a versatile platform for materials design.
Traditional solution-phase synthesis methods for Boc-D-2-thienylalanine involve multi-step approaches utilizing established organic chemistry principles. These methodologies have been refined over decades to achieve optimal yields and enantiomeric purity through careful control of reaction conditions and purification strategies.
The protection of α-amino groups in D-2-thienylalanine using the tert-butoxycarbonyl (Boc) group represents a cornerstone methodology in amino acid chemistry. The mechanism involves nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate (Boc₂O), forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate as a leaving group [1] [2]. This carbonate decomposes spontaneously to release carbon dioxide and tert-butanol, driving the reaction to completion [3].
The standard Boc protection procedure employs Boc₂O in the presence of a suitable base such as triethylamine or sodium bicarbonate. Research has demonstrated that the reaction proceeds efficiently at room temperature with yields typically ranging from 85-95% [4]. The reaction conditions must be carefully controlled to prevent racemization, particularly when working with amino acids containing electron-withdrawing substituents like the thiophene ring system.
Advanced methodologies have incorporated catalytic systems to enhance reaction efficiency. The use of guanidine hydrochloride as a catalyst has shown remarkable improvements, with reported yields of 93% under mild conditions (35-40°C, 6.5 hours) [4]. This catalytic approach offers several advantages including reduced reaction times, improved atom economy, and minimized side product formation.
The mechanism of catalytic Boc protection involves the formation of a more electrophilic intermediate through coordination of the guanidine catalyst with the carbonyl oxygen of Boc₂O. This activation facilitates nucleophilic attack by the amino group and accelerates the overall transformation [5]. The catalytic system demonstrates particular efficacy with sterically hindered amino acids and those containing heterocyclic substituents.
The incorporation of the 2-thienylalanine motif requires specialized synthetic strategies that account for the unique electronic properties of the thiophene ring system. The thiophene ring exhibits aromatic character with a relatively electron-rich nature, making it susceptible to electrophilic aromatic substitution reactions [6] [7].
The most common approach for thienyl group incorporation involves the use of 2-thienylalanine as a starting material, which can be prepared through various methods including the Paal-Knorr synthesis or Gewald aminothiophene synthesis [6] [7]. The Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds heated with sulfur-containing reagents such as phosphorus pentasulfide to form the thiophene ring system [6]. This method typically yields thiophene derivatives in good to excellent yields (70-90%) depending on the specific substrate and reaction conditions.
Alternative approaches include the direct alkylation of thiophene-containing compounds with appropriate electrophiles. The regioselectivity of these reactions is influenced by the electronic properties of the thiophene ring, with the C2 position being most favored for electrophilic substitution due to the higher π-electron density at this position [7].
Resolution of racemic β-2-thienylalanine represents a critical step in obtaining enantiomerically pure material. The most effective resolution methods employ chiral acids such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid [8]. The resolution with dibenzoyl-D-tartaric acid typically achieves excellent optical purity with L/D ratios of 95/5 and yields of 95% [8]. The process involves formation of diastereomeric salts that can be separated by fractional crystallization, followed by liberation of the free amino acid through treatment with organic solvents.
The integration of Boc-D-2-thienylalanine into solid-phase peptide synthesis protocols requires careful consideration of resin selection, linker chemistry, and optimization of deprotection-coupling cycles. The unique structural features of the thienylalanine residue, particularly the electron-rich thiophene ring, necessitate modified synthetic protocols to achieve optimal incorporation efficiency.
The selection of appropriate solid support systems is crucial for successful incorporation of Boc-D-2-thienylalanine into peptide sequences. Polystyrene-based resins with 1% divinylbenzene crosslinking represent the most commonly used support systems, offering optimal swelling properties and mechanical stability [9] [10].
Wang resin emerges as the preferred solid support for Fmoc-based synthesis of peptides containing D-2-thienylalanine residues. The Wang linker, consisting of a 4-hydroxybenzyl alcohol moiety attached to the polystyrene core, provides excellent stability under basic conditions while remaining cleavable under mildly acidic conditions [9] [11]. The typical loading capacity ranges from 0.3-0.8 mmol/g, with the lower loading being preferred for longer peptide sequences to minimize steric hindrance during chain elongation [11].
For Boc-based synthesis strategies, PAM (phenylacetamidomethyl) resin offers superior performance due to its enhanced stability toward repeated trifluoroacetic acid treatments required for Boc deprotection [9]. The PAM linker demonstrates improved resistance to acid-catalyzed cleavage during the multiple deprotection cycles, reducing premature peptide release and improving overall synthetic efficiency.
The mechanical properties of the resin beads significantly impact synthesis outcomes. Resins with uniform bead size distribution (100-200 mesh) and appropriate crosslinking density facilitate efficient reagent diffusion while maintaining structural integrity during agitation and washing steps [10]. The swelling behavior in various solvents must be optimized to ensure accessibility of reactive sites throughout the synthesis sequence.
Advanced resin systems such as TentaGel and ChemMatrix incorporate polyethylene glycol (PEG) spacers that improve solvation properties and reduce aggregation tendencies commonly observed with hydrophobic amino acid residues [10]. These hybrid resins demonstrate particular advantages when incorporating multiple D-2-thienylalanine residues or when synthesizing peptides prone to secondary structure formation during chain assembly.
The optimization of deprotection-coupling cycles for Boc-D-2-thienylalanine incorporation requires careful balance of reaction kinetics, reagent concentrations, and temperature control to achieve high coupling efficiencies while minimizing racemization and side reactions [12] [13].
Standard deprotection protocols employ 20% piperidine in dimethylformamide (DMF) for Fmoc removal, typically requiring 3-minute initial treatment followed by 12-minute extended deprotection [14]. However, recent developments have introduced reduced-base protocols utilizing 5% pyrrolidine at elevated temperatures (80-110°C) to achieve complete deprotection with minimal base consumption [13]. These conditions prove particularly advantageous for D-2-thienylalanine incorporation, as the reduced base exposure minimizes potential epimerization at the α-carbon.
Coupling reagent selection profoundly influences the success of D-2-thienylalanine incorporation. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in combination with HOAt (1-hydroxy-7-azabenzotriazole) represents the optimal coupling system, achieving coupling efficiencies of 98% with minimal racemization [15] [16]. The superior performance of HATU/HOAt results from the enhanced reactivity of the OAt active ester intermediate and the anchimeric assistance provided by the pyridine nitrogen in HOAt [15].
The coupling mechanism involves initial formation of the OAt active ester through reaction of the carboxylic acid with HATU in the presence of a suitable base such as N,N-diisopropylethylamine (DIPEA) [16]. The resulting active ester exhibits enhanced electrophilicity compared to conventional OBt esters, facilitating rapid acylation of the amino group with reduced risk of racemization [16].
Temperature control during coupling reactions proves critical for D-2-thienylalanine incorporation. While elevated temperatures (60-75°C) can accelerate coupling kinetics, they also increase the risk of epimerization, particularly for D-amino acids [13]. Optimal protocols employ moderate temperatures (40-50°C) with extended coupling times (45-60 minutes) to achieve complete conversion while preserving stereochemical integrity.
Monitoring of coupling completeness typically employs the Kaiser ninhydrin test or alternative colorimetric assays to detect residual free amino groups [17]. Quantitative monitoring through UV spectroscopy of the fulvene-piperidine adduct formed during Fmoc deprotection provides more precise assessment of coupling efficiency and enables real-time optimization of reaction conditions [13].
The implementation of green chemistry principles in the industrial production of Boc-D-2-thienylalanine addresses environmental concerns while maintaining economic viability. These approaches focus on reducing waste generation, minimizing solvent usage, and developing more sustainable synthetic pathways that align with modern environmental standards.
Solvent-free protection methodologies represent a significant advancement in sustainable amino acid chemistry. Recent developments have demonstrated the feasibility of Boc protection using picric acid as a Brønsted acid catalyst under completely solvent-free conditions [18]. This approach achieves yields up to 98% while eliminating the need for organic solvents, dramatically reducing the environmental footprint of the protection step [18]. The mechanism involves activation of di-tert-butyl dicarbonate through hydrogen bonding with the acidic protons of picric acid, facilitating nucleophilic attack by the amino group under neat conditions.
Electrochemical synthesis approaches offer promising alternatives to traditional chemical methods for amino acid production. Electrochemical carboxylation of imines in flow microreactors enables the green synthesis of α-amino acids without requiring toxic or expensive reagents [19]. The process operates under mild conditions using electricity as the primary energy input, making it compatible with renewable energy sources [19]. This methodology demonstrates particular advantages for industrial scale-up due to its excellent scalability and reduced infrastructure requirements compared to traditional batch processes.
The development of carbon-negative synthesis pathways represents a breakthrough in sustainable amino acid production. Recent research has demonstrated the feasibility of synthesizing amino acids using cell-free biocatalyst systems that consume more carbon dioxide than they emit [20]. This approach utilizes engineered enzyme systems to convert carbon dioxide directly into amino acid precursors, achieving a net reduction in atmospheric carbon while producing valuable chemical intermediates [20]. The system demonstrates commercial viability with production rates suitable for industrial implementation and cost-effectiveness competitive with traditional methods.
Biomass-derived feedstock utilization offers another pathway toward sustainable amino acid production. The conversion of woody biomass derivatives such as agricultural waste into amino acid precursors through chemocatalytic processes eliminates dependence on fossil fuel-derived starting materials [21]. This approach involves the breakdown of glucose derived from plant biomass to lactic acid using base catalysis at room temperature, followed by subsequent transformations to generate amino acid intermediates [21]. The process achieves significant improvements in atom economy and reduces overall carbon footprint compared to conventional synthesis methods.
Biocatalytic resolution methods provide environmentally benign alternatives to chemical resolution processes. Enzymatic systems demonstrate exceptional selectivity for D-amino acid recognition, achieving enantiomeric excess values exceeding 94% while operating under mild aqueous conditions [22]. The enzyme-based approach eliminates the need for chiral auxiliary compounds and harsh chemical conditions, reducing waste generation and energy consumption [22]. Advanced enzyme engineering techniques enable the development of highly stable biocatalysts suitable for industrial implementation with extended operational lifetimes and improved process economics.
Process intensification through microreactor technology enables dramatic improvements in reaction efficiency and environmental performance. Continuous flow synthesis in microreactors provides enhanced heat and mass transfer, enabling reaction conditions not achievable in batch processes [19]. The improved mixing and precise temperature control result in higher yields, reduced reaction times, and minimized side product formation [19]. These systems demonstrate particular advantages for reactions involving hazardous reagents or extreme conditions, as the reduced reaction volumes minimize safety risks and environmental exposure.
The integration of renewable energy sources with electrochemical synthesis processes creates truly sustainable production pathways. Solar-powered electrochemical reactors enable the direct conversion of sunlight into chemical energy for amino acid synthesis, eliminating dependence on fossil fuel-derived electricity [23]. This approach achieves remarkable improvements in carbon footprint, with some processes demonstrating net carbon negativity when integrated with appropriate carbon capture and utilization systems [23].
Advanced recycling strategies for solvent and reagent recovery further enhance the sustainability of industrial processes. Distillation-based recovery systems enable the recycling of organic solvents with purities exceeding 99%, dramatically reducing fresh solvent consumption [24]. Similarly, catalyst recovery and reuse systems maintain catalytic activity over multiple reaction cycles, reducing the consumption of expensive transition metal catalysts and minimizing heavy metal waste streams [24].
The implementation of these green chemistry approaches in industrial production requires careful consideration of process economics and technical feasibility. Life cycle assessment studies demonstrate that while initial capital investments may be higher for green technologies, the long-term operating costs are typically lower due to reduced raw material consumption, waste disposal costs, and regulatory compliance expenses [24]. Furthermore, the growing market demand for sustainably produced chemicals creates additional economic incentives for adopting green synthesis methodologies.
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Reaction Temperature (°C) | Reaction Time (hours) | Optical Purity (L/D ratio) |
|---|---|---|---|---|---|
| Direct Boc Protection with (Boc)₂O [4] | 85 | - | 25 | 12.0 | - |
| Boc Protection with Guanidine Catalyst [4] | 93 | - | 35-40 | 6.5 | - |
| Resolution with Dibenzoyl-D-tartaric Acid [8] | 95 | 95 | 75 | 1.0 | 95/5 |
| Resolution with Di-p-toluoyl-D-tartaric Acid [8] | 82 | 82 | 65 | 1.0 | 82/18 |
| Enzymatic Resolution [22] | 88 | 94 | 37 | 24.0 | 94/6 |
| Resin Type | Loading Capacity (mmol/g) | Crosslinking (%) | Compatible Chemistry | Cleavage Conditions | C-terminal Product |
|---|---|---|---|---|---|
| Wang Resin [9] [11] | 0.3-0.8 | 1 | Fmoc/tBu | TFA (50-95%) | Carboxylic Acid |
| PAM Resin [9] | 0.4-0.9 | 1 | Boc/Bzl | HF or TFA | Carboxylic Acid |
| Rink Amide Resin [10] | 0.5-0.9 | 1 | Fmoc/tBu | TFA (95%) | Amide |
| Chlorotrityl Resin [25] | 1.2-1.6 | 1 | Fmoc/tBu | TFA (1-2%) | Carboxylic Acid |
| Aminomethyl Resin [26] | 0.8-1.2 | 2 | Boc/Bzl | HF | Amide |
| Coupling Reagent | Coupling Efficiency (%) | Racemization Level | Reaction Time (min) | Optimal Base | Cost Factor |
|---|---|---|---|---|---|
| HATU/HOAt [15] [16] | 98 | Very Low | 30 | DIPEA | High |
| PyAOP/HOAt [15] | 96 | Very Low | 30 | DIPEA | High |
| HBTU/HOBt [27] | 92 | Low | 60 | DIPEA | Medium |
| DIC/HOBt [27] | 88 | Moderate | 120 | None | Low |
| PyBOP/HOBt [27] | 89 | Low | 60 | DIPEA | Medium |
| Synthesis Approach | Atom Economy (%) | E-Factor (kg waste/kg product) | Solvent Usage (L/mol) | Energy Consumption (kWh/mol) | Carbon Footprint (kg CO₂/mol) |
|---|---|---|---|---|---|
| Traditional Boc Protection | 72 | 15.2 | 12.5 | 2.8 | 3.4 |
| Solvent-Free Boc Protection [18] | 85 | 8.7 | 0.0 | 1.9 | 2.1 |
| Electrochemical Synthesis [19] | 78 | 12.3 | 8.2 | 3.2 | 2.8 |
| Biomass-Derived Feedstock [21] | 82 | 9.1 | 6.8 | 2.1 | -0.5 |
| Biocatalytic Resolution [22] | 91 | 6.4 | 4.1 | 1.4 | 1.2 |
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for comprehensive structural characterization of Boc-D-2-thienylalanine. The compound's molecular framework, containing a thiophene aromatic system, a protected amino acid backbone, and a tertiary-butoxycarbonyl protecting group, provides distinct spectroscopic signatures across multiple nuclear environments [1] [2] [3].
The proton nuclear magnetic resonance spectrum of Boc-D-2-thienylalanine exhibits characteristic chemical shift patterns that enable precise assignment of individual hydrogen environments within the molecular structure. The thiophene ring system contributes three distinct aromatic protons, appearing in the typical aromatic region between 6.8 and 7.9 parts per million [1] [2]. These signals demonstrate characteristic coupling patterns consistent with the 2,3,5-substitution pattern of the thiophene moiety, with the proton at position 3 of the thiophene ring displaying a characteristic triplet multiplicity due to coupling with adjacent ring protons [4] [5].
The alpha-carbon proton of the amino acid backbone resonates as a complex multiplet in the region of 3.5-4.0 parts per million, reflecting the influence of the adjacent nitrogen and carboxyl functionalities [6] [7]. This signal exhibits characteristic coupling with the beta-carbon methylene protons, providing valuable information about the stereochemical environment around the chiral center [8] [9]. The beta-carbon methylene protons appear as a complex multiplet system between 2.8 and 3.2 parts per million, showing geminal coupling constants typically ranging from 12 to 16 hertz and vicinal coupling with the alpha-carbon proton of approximately 4 to 8 hertz [6] [5].
The tertiary-butoxycarbonyl protecting group contributes a characteristic singlet at approximately 1.45 parts per million, corresponding to the nine equivalent methyl protons [2] [10]. This signal serves as a diagnostic marker for the presence of the Boc protecting group and remains consistent across various solvent systems [11] [12]. The carbamate nitrogen-hydrogen proton typically appears as a broad signal between 4.5 and 5.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [4] [7].
Table 1: Characteristic Proton Chemical Shifts and Coupling Constants
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Thiophene H-3 | 7.1-7.2 | triplet | J = 3.5-4.0 |
| Thiophene H-4 | 6.9-7.0 | multiplet | J = 1.5-5.0 |
| Thiophene H-5 | 7.2-7.3 | doublet | J = 5.0-5.5 |
| α-CH | 3.6-3.8 | multiplet | J = 4.0-8.0 |
| β-CH₂ | 2.9-3.1 | multiplet | ²J = 12-16, ³J = 4-8 |
| NH (carbamate) | 4.8-5.2 | broad singlet | - |
| tert-Butyl CH₃ | 1.44-1.46 | singlet | - |
Chiral center configuration can be further confirmed through the analysis of vicinal coupling constants between the alpha and beta-carbon protons. The three-bond coupling constants reflect the dihedral angles around the chiral center and provide information about the preferred conformational states in solution [8] [9]. For Boc-D-2-thienylalanine, the observed coupling pattern is consistent with the R-configuration according to the Cahn-Ingold-Prelog nomenclature system [15] [13].
The optical rotation measurement provides definitive confirmation of the absolute configuration, with Boc-D-2-thienylalanine exhibiting a specific rotation of -26 ± 2 degrees when measured at a concentration of 1 gram per 100 milliliters in ethanol at 20 degrees Celsius [10] [17]. This negative rotation is characteristic of the D-configuration for thienylalanine derivatives and serves as a reliable indicator of stereochemical purity [2] [18].
X-ray crystallographic analysis of Boc-D-2-thienylalanine provides definitive structural information, including precise bond lengths, bond angles, and molecular packing arrangements in the solid state. Crystallographic studies of related Boc-protected amino acid derivatives demonstrate that these compounds typically crystallize in common space groups such as P21, P212121, or C2/c, with cell parameters varying depending on the specific side chain characteristics [19] [20] [11].
The molecular structure determined by X-ray diffraction reveals the preferred conformation of the tertiary-butoxycarbonyl protecting group relative to the amino acid backbone. Studies on related Boc-amino acid derivatives indicate that the carbamate linkage can adopt both cis and trans conformations, with the trans form generally being energetically favored except in cases where specific intermolecular interactions stabilize the cis form [11] [12]. The thiophene ring system in Boc-D-2-thienylalanine is expected to adopt a planar conformation, with the aromatic ring approximately perpendicular to the amino acid backbone to minimize steric interactions [1] [21].
Crystal packing analysis reveals the presence of intermolecular hydrogen bonding networks that stabilize the crystal structure. The carbamate nitrogen-hydrogen group typically serves as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and carboxyl groups function as hydrogen bond acceptors [19] [20]. These interactions create extended hydrogen-bonded chains or sheets that contribute to the overall stability of the crystalline form [22] [23].
Table 2: Typical Crystallographic Parameters for Boc-D-2-thienylalanine
| Parameter | Expected Range/Value |
|---|---|
| Space Group | P21, P212121, or C2/c |
| Crystal System | Monoclinic or Orthorhombic |
| Unit Cell a | 8-15 Å |
| Unit Cell b | 8-15 Å |
| Unit Cell c | 15-25 Å |
| Z | 4-8 |
| Density | 1.2-1.4 g/cm³ |
| Temperature | 100-298 K |
| Radiation | CuKα (1.54178 Å) |
| R-factor | 0.03-0.08 |
Mass spectrometric analysis of Boc-D-2-thienylalanine provides valuable information about the molecular structure through characteristic fragmentation patterns that reflect the stability and reactivity of different molecular segments. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the intact molecular structure with the empirical formula C₁₂H₁₇NO₄S [2] [3] [24].
The fragmentation pattern of Boc-D-2-thienylalanine follows predictable pathways based on the stability of the resulting ionic species. The most prominent fragmentation involves the loss of the tertiary-butyl radical (57 mass units) to produce a fragment ion at mass-to-charge ratio 214 [25] [26]. This fragmentation represents one of the most common pathways for Boc-protected compounds and results from the formation of a stabilized carbamate cation [27] [28].
A second major fragmentation pathway involves the complete loss of the Boc protecting group (100 mass units), resulting in a fragment ion at mass-to-charge ratio 171 that corresponds to the free thienylalanine structure [2] . This fragmentation provides direct evidence for the presence of the tertiary-butoxycarbonyl protecting group and is particularly useful for structural confirmation [30] [27].
The thiophene-containing portion of the molecule contributes characteristic fragment ions in the mass range of 97-111, reflecting various degrees of side chain fragmentation and rearrangement [24]. These fragments provide specific information about the thiophene substitution pattern and confirm the presence of the sulfur-containing aromatic system [25] [31].
Table 3: Mass Spectrometric Fragmentation Pattern
| Fragment Description | m/z | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| Molecular Ion [M]⁺ | 271 | Medium | Intact molecule |
| [M-C₄H₉]⁺ | 214 | High | Loss of tert-butyl radical |
| [M-Boc]⁺ | 171 | High | Loss of entire Boc group |
| [M-CO₂]⁺ | 227 | Medium | Decarboxylation |
| [C₇H₉S]⁺ | 97-111 | Medium | Thiophene fragments |
| [C₄H₉]⁺ | 57 | Very High | tert-Butyl cation (base peak) |
The base peak in the mass spectrum typically corresponds to the tertiary-butyl cation at mass-to-charge ratio 57, which represents the most stable fragment ion formed during the ionization process [26] [32]. This fragment serves as a diagnostic marker for the presence of tertiary-butyl-containing protecting groups and is observed consistently across different ionization methods [33] [28].
Additional fragmentation pathways include decarboxylation reactions that result in the loss of 44 mass units (carbon dioxide), producing fragment ions at mass-to-charge ratio 227 [25] [26]. This fragmentation is characteristic of carboxylic acid derivatives and provides confirmation of the carboxyl functionality within the molecular structure [31] [28].